3-Benzyl-5-(4-fluoroanilino)-1,3-thiazolidine-2,4-dione
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Overview
Description
3-Benzyl-5-(4-fluoroanilino)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. This compound is characterized by the presence of a thiazolidine ring, a benzyl group, and a fluoroanilino substituent. Thiazolidinediones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-(4-fluoroanilino)-1,3-thiazolidine-2,4-dione typically involves the reaction of 4-fluoroaniline with benzyl isothiocyanate to form the corresponding thiourea intermediate. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the desired thiazolidinedione compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5-(4-fluoroanilino)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinedione ring to a thiazolidine ring.
Substitution: The fluoroanilino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinediones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzyl-5-(4-fluoroanilino)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The pathways involved often include the modulation of signaling cascades and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride
- 5-(2-hydroxyethyl)-3,4-dimethylthiazolium iodide
- Thiamine (Vitamin B1)
Uniqueness
3-Benzyl-5-(4-fluoroanilino)-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other thiazolidinediones. The presence of the fluoroanilino group enhances its binding affinity to certain molecular targets, making it a valuable compound for therapeutic research.
Properties
IUPAC Name |
3-benzyl-5-(4-fluoroanilino)-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S/c17-12-6-8-13(9-7-12)18-14-15(20)19(16(21)22-14)10-11-4-2-1-3-5-11/h1-9,14,18H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIRZPZJRIDVMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(SC2=O)NC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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